3-acetyl-1H-indole-7-carboxylic acid
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Description
Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for treating various disorders . Indole-7-carboxylic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Synthesis Analysis
Indoles are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . The synthesis of indole derivatives has attracted the attention of the chemical community due to their biological significance . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based on a Fischer indolisation–indole N-alkylation sequence .Molecular Structure Analysis
The indole ring is almost planar . The nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis
Indole-3-carboxylic acid esters are of interest in the search for new drugs . The ester group can be used to access a wide range of functional derivatives of indole-3-carboxylic acids .Physical And Chemical Properties Analysis
Interactions attributable to covalent or polarized bonds are characterized by large ρb values, ∇2ρb <0, |λ1|/λ3 >1 and Gb/ρb <1 at BCP .Safety And Hazards
Future Directions
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Researchers have reported a series of novel indolyl and oxochromenyl xanthenone derivatives and performed their molecular docking studies as an anti-HIV-1 . The development of new auxin mimic herbicides is also a future direction .
properties
IUPAC Name |
3-acetyl-1H-indole-7-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6(13)9-5-12-10-7(9)3-2-4-8(10)11(14)15/h2-5,12H,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCQMPOYMCLZGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=CC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-7-carboxylic acid, 3-acetyl- |
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